molecular formula C8H14O2Si B8362361 (2-Trimethylsilyl-4-furyl)methanol

(2-Trimethylsilyl-4-furyl)methanol

Cat. No. B8362361
M. Wt: 170.28 g/mol
InChI Key: GSMUPTHGSLMVML-UHFFFAOYSA-N
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Description

(2-Trimethylsilyl-4-furyl)methanol is a useful research compound. Its molecular formula is C8H14O2Si and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Trimethylsilyl-4-furyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Trimethylsilyl-4-furyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Trimethylsilyl-4-furyl)methanol

Molecular Formula

C8H14O2Si

Molecular Weight

170.28 g/mol

IUPAC Name

(5-trimethylsilylfuran-3-yl)methanol

InChI

InChI=1S/C8H14O2Si/c1-11(2,3)8-4-7(5-9)6-10-8/h4,6,9H,5H2,1-3H3

InChI Key

GSMUPTHGSLMVML-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CO1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Trimethylsilyl-4-furaldehyde (1.57 g, 9.35 mmol) was added to a suspension of sodium borohydride (424 mg, 11.2 mmol) in methanol (10 ml) at 0° C. After 45 minutes, most of the methanol was evaporated and the residue taken up in ethyl ether. The ethyl ether extracts were combined, washed (water), dried (magnesium sulfate) and evaporated to dryness to give an oil, which was purified by flash chromatography on silica using 30% ethyl ether/hexane to give the title alcohol as a pale yellow oil.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of lithium aluminum hydride (0.01 g., 0.263 mmol) in 1 ml dry tetrahydrofuran at 0° under argon was added dropwise 5-trimethylsilyl-3-furaldehyde (0.09 g., 0.535 mmol). This mixture was allowed to warm to room temperature, stirred for 15 minutes, quenched with a 5% ammonium chloride solution, and extracted twice with ethyl ether. The organic portion was washed with 5% sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give the desired alcohol. This material was used without further purification.
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Trimethylsilyl-4-furaldehyde (Compound 10, 1.57 g, 9.35 mmol) was added to a suspension of sodium borohydride (424 mg, 11.2 mmol) in methanol (10 ml) at 0° C. After 45 minutes, most of the methanol was evaporated and the residue taken up in ethyl ether. The ethyl ether extracts were combined, washed (water), dried (magnesium sulfate) and evaporated to dryness to give an oil, which was purified by flash chromotography on silica using 30% ethyl ether/hexane to give the title alcohol as a pale yellow oil.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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